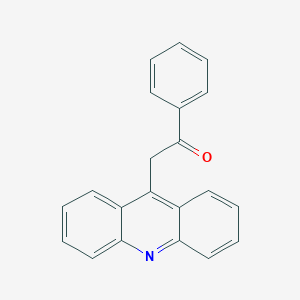

2-Acridin-9-yl-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acridin-9-yl-1-phenylethanone is a useful research compound. Its molecular formula is C21H15NO and its molecular weight is 297.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of 2-Acridin-9-yl-1-phenylethanone

The synthesis of this compound typically involves the reaction of 9-chloroacridine with phenylacetone derivatives. This process can be optimized through various methods including:

- Refluxing : Using solvents such as butanol or acetone to facilitate the reaction.

- Catalytic methods : Employing copper-catalyzed reactions for enhanced yields.

The resulting compound is characterized by its unique spectral properties, which include specific UV absorption peaks and NMR signatures indicative of its structure .

Anticancer Properties

This compound exhibits significant anticancer activity. Studies have shown that acridine derivatives can selectively target cancer cell lines while exhibiting low toxicity toward non-cancerous cells. The compound's mechanism includes:

- DNA Intercalation : Acridines are known to intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Tumor Growth : In vitro studies demonstrate that compounds like this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction .

Anti-inflammatory Effects

Research indicates that acridine derivatives possess anti-inflammatory properties. The compound has been shown to suppress the activation of inflammatory mediators in mast cells and macrophages, making it a candidate for treating inflammatory diseases .

Cytotoxicity Evaluation

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines using assays such as MTT:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | DNA intercalation |

| HeLa (Cervical Cancer) | 20 | Apoptosis induction |

| A549 (Lung Cancer) | 18 | Inhibition of cell proliferation |

These findings highlight the compound's potential as a therapeutic agent in oncology .

Antioxidant Activity

In addition to anticancer properties, this compound has demonstrated antioxidant activity through assays like DPPH and FRAP, suggesting its utility in preventing oxidative stress-related diseases .

Análisis De Reacciones Químicas

Functionalization via Nucleophilic Substitution

The acridine core’s C9 position is reactive toward nucleophiles, enabling derivatization (Fig. 2) .

Example Reaction with Aniline Derivatives

Key Observations :

-

Electron-withdrawing groups on the aryl halide enhance reaction rates .

-

Steric hindrance at the acridine C9 position dictates substitution efficiency .

Microwave-Assisted Condensation Reactions

Microwave irradiation accelerates condensation with hydrazine derivatives, forming pyrazole-acridine hybrids (Fig. 3) .

Representative Protocol

Comparative Reactivity of Cis vs. Trans Palladium Complexes

Stereochemistry of palladium intermediates critically influences reaction efficiency :

| Parameter | Cis-Palladium Complex | Trans-Palladium Complex |

|---|---|---|

| Reaction with Acetylene | Lower yield (~50%) | Higher yield (~75%) |

| Intermediate Stability | Less stable | More stable |

| Depalladation Rate | Slower | Faster |

Rationale : Trans complexes exhibit superior orbital alignment for acetylene insertion, reducing steric clashes .

Oxidation and Reduction Pathways

The ketone group in this compound participates in redox reactions:

Oxidation :

Reduction :

Propiedades

Número CAS |

15539-52-3 |

|---|---|

Fórmula molecular |

C21H15NO |

Peso molecular |

297.3 g/mol |

Nombre IUPAC |

2-acridin-9-yl-1-phenylethanone |

InChI |

InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)14-18-16-10-4-6-12-19(16)22-20-13-7-5-11-17(18)20/h1-13H,14H2 |

Clave InChI |

WPMASNKNIMSMKB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.